

# Validating Animal Models for Avibactam Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates the development and rigorous testing of novel antibiotic therapies. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has shown significant promise in restoring the efficacy of  $\beta$ -lactam antibiotics against a broad spectrum of resistant pathogens. This guide provides a comparative overview of validated animal models used to test the in vivo efficacy of avibactam in combination with various  $\beta$ -lactam partners. The data presented is collated from several key studies to aid researchers in selecting appropriate models and designing robust preclinical experiments.

# Efficacy of Avibactam Combinations in Murine Infection Models

Murine models are the most frequently utilized systems for the preclinical evaluation of antimicrobial agents. The following tables summarize the efficacy of different avibactam-based combination therapies in established murine models of infection, including septicemia, thigh infection, and pneumonia.

### **Ceftazidime-Avibactam**

Ceftazidime-avibactam is the most extensively studied combination. Murine models have been pivotal in demonstrating its superiority over comparators, especially against ceftazidimeresistant, β-lactamase-producing Enterobacteriaceae.



Table 1: Efficacy of Ceftazidime-Avibactam in Murine Septicemia Model[1][2][3]

| Pathogen (β-<br>Lactamase)             | Treatment<br>(Ratio)            | 50% Effective<br>Dose (ED50)<br>(mg/kg) | Comparator<br>(Ratio)             | Comparator<br>ED50 (mg/kg) |
|----------------------------------------|---------------------------------|-----------------------------------------|-----------------------------------|----------------------------|
| E. coli (AmpC)                         | Ceftazidime-<br>Avibactam (4:1) | 2                                       | Piperacillin-<br>Tazobactam (4:1) | >90                        |
| E. coli (CTX-M)                        | Ceftazidime-<br>Avibactam (4:1) | 5                                       | Piperacillin-<br>Tazobactam (4:1) | >90                        |
| K. pneumoniae<br>(CTX-M)               | Ceftazidime-<br>Avibactam (4:1) | 27                                      | Cefotaxime-<br>Avibactam (4:1)    | >90                        |
| Ceftazidime-<br>Resistant Strains      | Ceftazidime-<br>Avibactam       | <5 - 65                                 | Ceftazidime                       | >90                        |
| Ceftazidime-<br>Susceptible<br>Strains | Ceftazidime-<br>Avibactam       | <1.5 - 9                                | Ceftazidime                       | <1.5 - 9                   |

Table 2: Efficacy of Ceftazidime-Avibactam in Murine Thigh and Lung Infection Models[4]



| Infection<br>Model   | Pathogen      | Treatment                 | Efficacy<br>Endpoint        | Outcome                                                                                                    |
|----------------------|---------------|---------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------|
| Neutropenic<br>Thigh | P. aeruginosa | Ceftazidime-<br>Avibactam | Bacterial Load<br>Reduction | Addition of avibactam enhanced the effect of ceftazidime.                                                  |
| Neutropenic<br>Lung  | P. aeruginosa | Ceftazidime-<br>Avibactam | Bacterial Load<br>Reduction | Addition of avibactam enhanced the effect of ceftazidime, with more pronounced effects at frequent dosing. |

## Meropenem-Avibactam

The combination of meropenem and avibactam has been investigated for its potential against carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly those producing metallo- $\beta$ -lactamases (MBLs).

Table 3: Efficacy of Meropenem-Avibactam Combinations[5][6][7]



| Animal Model           | Pathogen<br>(Carbapenema<br>se)  | Treatment                                | Efficacy<br>Endpoint        | Key Findings                                                       |
|------------------------|----------------------------------|------------------------------------------|-----------------------------|--------------------------------------------------------------------|
| Galleria<br>mellonella | K. pneumoniae<br>(MBL-producing) | Meropenem +<br>Avibactam                 | Survival Rate               | Improved survival rates compared to monotherapy.                   |
| Murine Thigh           | K. pneumoniae<br>(KPC-producing) | Ceftazidime/Avib<br>actam +<br>Meropenem | Bacterial Load<br>Reduction | Significant reduction in bacterial loads in the combination group. |

## **Imipenem-Avibactam**

Studies have explored the combination of imipenem and avibactam, particularly against challenging pathogens like Mycobacterium abscessus and extensively drug-resistant Pseudomonas aeruginosa.

Table 4: Efficacy of Imipenem-Avibactam Combinations[8]

| Animal Model       | Pathogen                   | Treatment                                | Efficacy<br>Endpoint        | Key Findings                                                                  |
|--------------------|----------------------------|------------------------------------------|-----------------------------|-------------------------------------------------------------------------------|
| C3HeB/FeJ<br>Mouse | Mycobacterium<br>abscessus | lmipenem +<br>Avibactam                  | Bacterial Load<br>Reduction | Effective in reducing bacterial burden in organs.                             |
| C3HeB/FeJ<br>Mouse | Mycobacterium<br>abscessus | lmipenem +<br>Avibactam +<br>Amoxicillin | Bacterial Load<br>Reduction | Addition of amoxicillin improved antibacterial activity in lungs and kidneys. |



#### **Aztreonam-Avibactam**

The combination of aztreonam and avibactam is a promising strategy for treating infections caused by metallo- $\beta$ -lactamase (MBL)-producing Enterobacteriaceae.

Table 5: Efficacy of Aztreonam-Avibactam Combinations[9]

| Animal Model       | Pathogen (β-<br>Lactamase)     | Treatment                | Efficacy<br>Endpoint        | Key Findings                                                                |
|--------------------|--------------------------------|--------------------------|-----------------------------|-----------------------------------------------------------------------------|
| Murine Peritonitis | E. coli (CTX-M-<br>15 + NDM-1) | Aztreonam +<br>Avibactam | Bacterial Load<br>Reduction | Combination was effective in reducing bacterial counts in peritoneal fluid. |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of animal model studies. The following sections outline the common protocols used in the cited research.

# **Murine Septicemia Model**

- Animal Strain: Male ICR mice or Swiss mice.[3]
- Infection: Intraperitoneal injection of a bacterial suspension in 5% hog gastric mucin.[3]
- Therapeutic Intervention: Subcutaneous administration of antibiotics at 1 and 4 hours post-infection.[3]
- Primary Endpoint: Survival monitored for 5 days post-treatment.[3]
- Data Analysis: Calculation of the 50% effective dose (ED50) using log-probit analysis.[3]





Click to download full resolution via product page

Murine Septicemia Model Workflow

## **Murine Thigh Infection Model**

- Animal Strain: Neutropenic female CD-1 or Swiss mice.[4]
- Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.
- Infection: Intramuscular injection of a bacterial suspension into the thigh.
- Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics at various time points post-infection.
- Primary Endpoint: Bacterial load (CFU/thigh) determined at 24 hours post-treatment initiation.
- Data Analysis: Comparison of log10 CFU reduction between treatment groups and controls.



Click to download full resolution via product page

Murine Thigh Infection Model Workflow

### **Murine Pneumonia Model**



- Animal Strain: Neutropenic female CD-1 mice.[4]
- Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.
- Infection: Intranasal or intratracheal inoculation of a bacterial suspension.
- Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics.
- Primary Endpoint: Bacterial load (CFU/lung) determined at 24 or 48 hours post-infection.
- Data Analysis: Comparison of log10 CFU reduction in the lungs between different treatment regimens.



Click to download full resolution via product page

Murine Pneumonia Model Workflow

# Pharmacokinetics of Ceftazidime and Avibactam in Murine Models

Understanding the pharmacokinetic profiles of ceftazidime and avibactam in animal models is crucial for translating findings to human dosing regimens. A study in both thigh- and lung-infected mice revealed the following key parameters.[1][10]

Table 6: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Mice[1][10]



| Drug        | Half-life (plasma) | Volume of<br>Distribution (L/kg) | ELF-to-Plasma<br>AUC Ratio<br>(unbound) |
|-------------|--------------------|----------------------------------|-----------------------------------------|
| Ceftazidime | 0.28 (± 0.02) h    | 0.80 (± 0.14)                    | 0.27 (± 0.03)                           |
| Avibactam   | 0.24 (± 0.04) h    | 1.18 (± 0.34)                    | 0.22 (± 0.02)                           |

Importantly, the pharmacokinetics of both compounds were found to be linear and dose-proportional, and no pharmacokinetic interaction was observed between ceftazidime and avibactam.[1][10]

#### Conclusion

The validation of animal models is a cornerstone of preclinical antibiotic development. The murine models of septicemia, thigh infection, and pneumonia have consistently demonstrated the in vivo efficacy of avibactam combination therapies, particularly ceftazidime-avibactam, against a range of resistant Gram-negative pathogens. The data and protocols summarized in this guide provide a valuable resource for researchers, facilitating the design of future studies aimed at further characterizing the potential of avibactam combinations and accelerating their path to clinical application. The consistent translation of potent in vitro activity to in vivo efficacy in these models underscores their predictive value in the development of new treatments to combat antimicrobial resistance.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases -PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of meropenem+avibactam against MBL-producing carbapenem-resistant Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of ceftazidime/avibactam combined with meropenem in a murine model of infection with KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The addition of amoxicillin improves the efficacy of the imipenem-avibactam combination against Mycobacterium abscessus in a mouse model of infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Validating Animal Models for Avibactam Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#validation-of-an-animal-model-for-testing-avibactam-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com